Structural Differentiation: Thiazole-4-yl vs. Thiazole-2-yl Connectivity and Conformational Restriction
The compound features a 1,3-thiazol-4-yl ethyl linker, in contrast to the 1,3-thiazol-2-yl amide motif that dominates prior art in SUCNR1 antagonism (J. Med. Chem. 2026) [1] and P2X7 receptor antagonism (US9718812B2) [2]. The 4-yl connectivity places the benzamide carbonyl and the thiazole sulfur in a 1,4-relationship rather than the 1,3-relationship of the 2-yl isomers, altering the lowest-energy conformation and hydrogen-bonding surface available for target recognition. No direct head-to-head binding data exist; this is a class-level inference based on scaffold topology.
| Evidence Dimension | Scaffold topology (thiazole connectivity) |
|---|---|
| Target Compound Data | 1,3-thiazol-4-yl ethyl linker (CAS 896607-14-0) |
| Comparator Or Baseline | 1,3-thiazol-2-yl amide linker (representative SUCNR1 antagonist compound 26; representative P2X7 antagonist US9718812B2 examples) |
| Quantified Difference | Not quantifiable from public data; conformational difference predicted based on thiazole ring substitution pattern. |
| Conditions | In silico conformational sampling (class-level inference) |
Why This Matters
Scaffold topology determines freedom-to-operate relative to densely patented thiazol-2-yl benzamide series, and may confer a distinct off-target profile that is only ascertainable through bespoke screening.
- [1] Cheng, Z. et al. Discovery and Characterization of Benzamide Derivatives as Highly Potent SUCNR1 Antagonists for Cancer Immunotherapy. J. Med. Chem. 2026 (PubMed ID: 42101162). View Source
- [2] US Patent US9718812B2, Substituted thiazole or oxazole P2X7 receptor antagonists, granted 2017-08-01. View Source
